4-bromo-6-fluoro-7-methyl-1H-indole
Overview
Description
4-Bromo-6-fluoro-7-methyl-1H-indole is a brominated and fluorinated derivative of indole, a heterocyclic aromatic organic compound. Indoles are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-6-fluoro-7-methyl-1H-indole typically involves the bromination and fluorination of indole derivatives. One common method is the direct halogenation of 7-methylindole using bromine and fluorine sources under controlled conditions. Another approach is the multi-step synthesis starting from simpler indole derivatives, involving selective halogenation and subsequent functional group modifications.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimized reaction conditions to ensure high yield and purity. Large-scale reactors and advanced purification techniques are employed to achieve the desired product. The choice of reagents and solvents, as well as the control of reaction parameters such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6-fluoro-7-methyl-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions often use strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Production of this compound derivatives with reduced functional groups.
Substitution: Introduction of various substituents at the indole core, leading to a wide range of derivatives.
Scientific Research Applications
4-Bromo-6-fluoro-7-methyl-1H-indole has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: This compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-bromo-6-fluoro-7-methyl-1H-indole exerts its effects involves interactions with molecular targets and pathways. The bromine and fluorine atoms enhance the compound's binding affinity to receptors and enzymes, leading to its biological activity. The specific pathways and targets depend on the context of its application, such as inhibiting enzymes in medicinal chemistry or interacting with cellular receptors in biological studies.
Comparison with Similar Compounds
4-Bromo-6-fluoro-7-methyl-1H-indole is unique due to its specific halogenation pattern, which differentiates it from other indole derivatives. Similar compounds include:
6-bromo-4-fluoro-7-methyl-1H-indole: Similar halogenation pattern but different positions of the substituents.
4-bromo-6-fluoro-1H-indole: Lacks the methyl group at the 7-position.
7-methyl-1H-indole: Does not have the bromine and fluorine substituents.
These compounds share the indole core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
4-bromo-6-fluoro-7-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFN/c1-5-8(11)4-7(10)6-2-3-12-9(5)6/h2-4,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJWRMDDRQDBDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1F)Br)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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